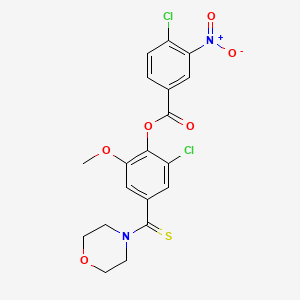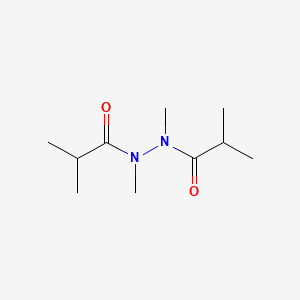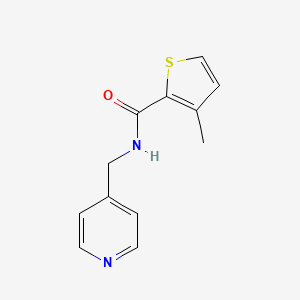
2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is a complex organic compound that features a combination of chloro, methoxy, morpholine, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro groups.
科学的研究の応用
2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, similar compounds have been shown to inhibit DNA-dependent protein kinase activity, which is crucial in cancer cell lines .
類似化合物との比較
Similar Compounds
2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: This compound shares the morpholine and methoxy functional groups and has applications in pharmaceutical research.
(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-yl-quinazolin-4-yl)phenyl]-(6-methoxy-pyridazin-3-yl)-methanol: Known for its potent inhibition of DNA-dependent protein kinase activity.
Uniqueness
2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple scientific disciplines.
特性
分子式 |
C19H16Cl2N2O6S |
|---|---|
分子量 |
471.3 g/mol |
IUPAC名 |
[2-chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C19H16Cl2N2O6S/c1-27-16-10-12(18(30)22-4-6-28-7-5-22)8-14(21)17(16)29-19(24)11-2-3-13(20)15(9-11)23(25)26/h2-3,8-10H,4-7H2,1H3 |
InChIキー |
BKBYPJXKHFQKDR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12493913.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12493919.png)
![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12493926.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12493931.png)
![5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12493934.png)
![3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12493938.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12493941.png)


![2-(4-Bromophenyl)-2-oxoethyl 2-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12493952.png)
![N-(butan-2-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12493959.png)
![2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12493963.png)
![N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12493969.png)
![2-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12493980.png)
